N-(3,3-difluorocycloheptyl)benzamide
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Overview
Description
N-(3,3-difluorocycloheptyl)benzamide: is an organic compound characterized by the presence of a benzamide group attached to a cycloheptyl ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocycloheptyl)benzamide typically involves the following steps:
Formation of 3,3-difluorocycloheptanone: This intermediate can be synthesized through the fluorination of cycloheptanone using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination Reaction: The 3,3-difluorocycloheptanone is then reacted with an amine, such as benzylamine, in the presence of a catalyst like palladium on carbon (Pd/C) to form the corresponding amine derivative.
Amidation: The final step involves the reaction of the amine derivative with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocycloheptyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,3-difluorocycloheptyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance characteristics.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-difluorocyclohexyl)benzamide
- N-(3,3-difluorocyclooctyl)benzamide
- N-(3,3-difluorocyclopentyl)benzamide
Uniqueness
Compared to its analogs, N-(3,3-difluorocycloheptyl)benzamide offers a unique balance of ring size and fluorine substitution, which can result in distinct physicochemical properties and biological activities. The seven-membered ring provides a different spatial arrangement and flexibility compared to six- or eight-membered rings, potentially leading to unique interactions with biological targets.
Properties
CAS No. |
2377034-95-0 |
---|---|
Molecular Formula |
C14H17F2NO |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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